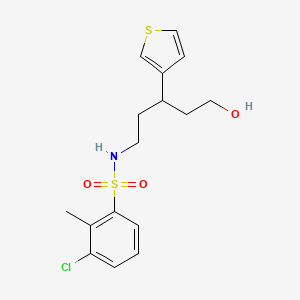
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds that exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Hypoglycemic Agents and Antitumor Applications
Synthesis and Biological Activity : Sulfonamides, including structures similar to 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide, have been studied for their potential as hypoglycemic agents and in antitumor applications. Their synthesis involves various chemical processes aiming to improve biological activity against specific targets. For instance, sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, leading to the identification of compounds with potential clinical applications due to their ability to disrupt cellular processes such as tubulin polymerization or induce cell cycle arrest (Owa et al., 2002).
Antimicrobial and Antifungal Activity
Antimicrobial Studies : Novel sulfonamides have been synthesized and tested for antimicrobial and antifungal activities, highlighting their potential use in treating various bacterial and fungal infections. These studies contribute to the development of new therapeutic agents capable of addressing resistant microbial strains (Patel et al., 2011).
Photochemical and Photophysical Properties
Materials Science : The photochemical and photophysical properties of sulfonamide derivatives have been explored for potential applications in materials science, including their use in photodynamic therapy and as photosensitizers. The high singlet oxygen quantum yield of certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups suggests their suitability for cancer treatment applications (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Drug Discovery : Sulfonamides have been recognized for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This property makes them candidates for developing drugs targeting conditions like glaucoma, edema, and certain types of cancer. Research into novel sulfonamide compounds aims to identify potent inhibitors with selectivity for specific isozymes of carbonic anhydrase, providing insights into drug design and therapeutic applications (Gul et al., 2018).
Nonlinear Optical Properties
Optical Materials : The investigation of sulfonamide derivatives in the context of nonlinear optics has revealed the potential of these compounds for applications in optical materials. Their structural features can influence their optical properties, making them candidates for use in devices requiring high nonlinearity (Li et al., 2012).
Propiedades
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S2/c1-12-15(17)3-2-4-16(12)23(20,21)18-8-5-13(6-9-19)14-7-10-22-11-14/h2-4,7,10-11,13,18-19H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFBNHDQAXZGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

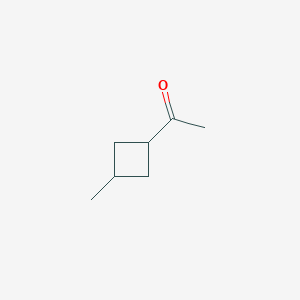
![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)
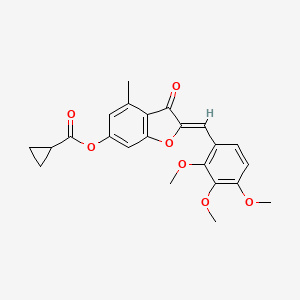
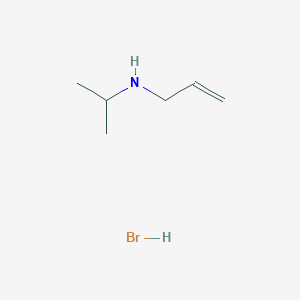

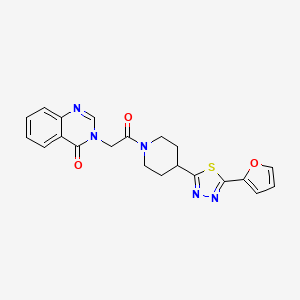
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)
![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)
![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)
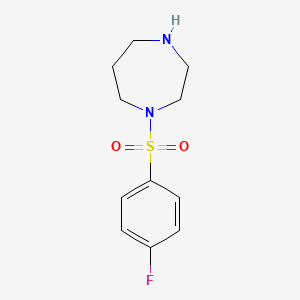
![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841253.png)